molecular formula C19H19ClN2O4 B1597242 Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride CAS No. 97338-03-9

Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride

Cat. No. B1597242
CAS RN: 97338-03-9
M. Wt: 374.8 g/mol
InChI Key: ZMHKWNAMOOTOSM-UHFFFAOYSA-N
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Description

Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

ethyl (2S)-3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKWNAMOOTOSM-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242884
Record name Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride

CAS RN

97338-03-9
Record name 2H-Isoindole-2-acetic acid, α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-, ethyl ester, monohydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97338-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097338039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.096.861
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Reactant of Route 2
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Reactant of Route 5
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride
Reactant of Route 6
Ethyl (S)-alpha-((4-aminophenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride

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